

Technical Support Center: The Bromocresol Green (BCG) Assay

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Compound of Interest

Compound Name: Bromocresol green (sodium salt)

Cat. No.: B10823021

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This guide provides troubleshooting and answers to frequently asked questions regarding lipemic interference in the Bromocresol Green (BCG) assay for albumin determination.

Frequently Asked Questions (FAQs)

Q1: What is lipemia and how does it interfere with the Bromocresol Green (BCG) albumin assay?

A: Lipemia is the visible turbidity or cloudiness in a serum or plasma sample caused by an abnormally high concentration of lipid particles, primarily chylomicrons and very-low-density lipoproteins (VLDL).^{[1][2][3]} The principle of the BCG assay is colorimetric; it measures the color change that occurs when the BCG dye binds to albumin at an acidic pH.^{[4][5][6]}

Lipemia interferes with this measurement primarily through two mechanisms:

- **Light Scattering:** The lipid particles physically scatter light, which increases the absorbance reading of the sample. This is the most common mechanism of interference in spectrophotometric assays.^{[1][2][7]} This light scattering leads to a positive bias, resulting in a falsely elevated albumin concentration.^[1]
- **Light Absorption:** Lipoprotein particles can also absorb light, particularly at lower wavelengths (300-700 nm).^[7]

This interference can lead to clinically significant errors in patient results.^[2]

Q2: How can I determine if my sample is lipemic?

A: Lipemia can be detected through several methods:

- Visual Inspection: The simplest method is to visually inspect the sample. A lipemic sample will appear cloudy, milky, or turbid.[4]
- Lipemic Index (L-Index): Many automated clinical chemistry analyzers provide a semi-quantitative lipemic index by measuring the sample's turbidity at specific wavelengths (e.g., around 700 nm).[8] This index helps to standardize the detection of lipemia.
- Triglyceride Measurement: High triglyceride levels are the cause of lipemia. While not a direct measure of turbidity, a high triglyceride concentration can confirm the presence of lipemia. However, the correlation between triglyceride concentration and the degree of interference is not always direct.[3]

Q3: What are the primary methods for correcting lipemic interference in the BCG assay?

A: There are two main approaches to mitigate lipemic interference: physical removal of the interfering lipids or spectrophotometric correction.

- High-Speed Centrifugation: This is often the method of choice for removing lipemia.[3][9] Centrifuging the sample at high speeds (e.g., $\geq 10,000 \times g$) pellets the lipid layer, allowing the cleared infranatant to be carefully removed for analysis.[3][10] It has been shown to be a consistently effective method for albumin measurement.[9][11] Ultracentrifugation is considered the gold-standard reference method but requires specialized equipment not available in most routine laboratories.[2][3][10]
- Sample Blank Correction: This spectrophotometric method corrects for the absorbance caused by the turbidity of the sample.[4] A "blank" measurement is taken using the patient sample mixed with saline or buffer instead of the BCG reagent. This absorbance value, which represents the interference from lipemia, is then subtracted from the absorbance of the actual test reaction.[4][6]

Q4: Which lipemia correction method is most suitable for my laboratory?

A: The choice of method depends on available equipment, sample volume, and the degree of lipemia.

| Method | Advantages | Disadvantages | Best For |
|---------------------------|---|--|--|
| High-Speed Centrifugation | Effectively removes interference for albumin and many other analytes.[9][11] Considered the preferred method.[3] | Requires a high-speed centrifuge. Can be time-consuming. Risk of disturbing the lipid layer during removal of the cleared sample. | Laboratories with a high-speed microcentrifuge; highly lipemic samples where blanking may be insufficient. |
| Sample Blank Correction | Does not require special equipment. Quick and easy to perform on most spectrophotometers or plate readers.[4] | May not fully correct for very high levels of turbidity. Requires extra reagents and sample volume. | Laboratories without access to a high-speed centrifuge; moderately lipemic samples. |
| Ultracentrifugation | Gold-standard for lipid removal.[10] | Requires expensive, specialized equipment. Not practical for most clinical or research labs. | Reference laboratories or core facilities validating other methods. |

Troubleshooting Guides & Experimental Protocols

Q5: My albumin results are still unexpectedly high after correction. What could be the cause?

A: If results remain suspect after applying a correction method, consider the following:

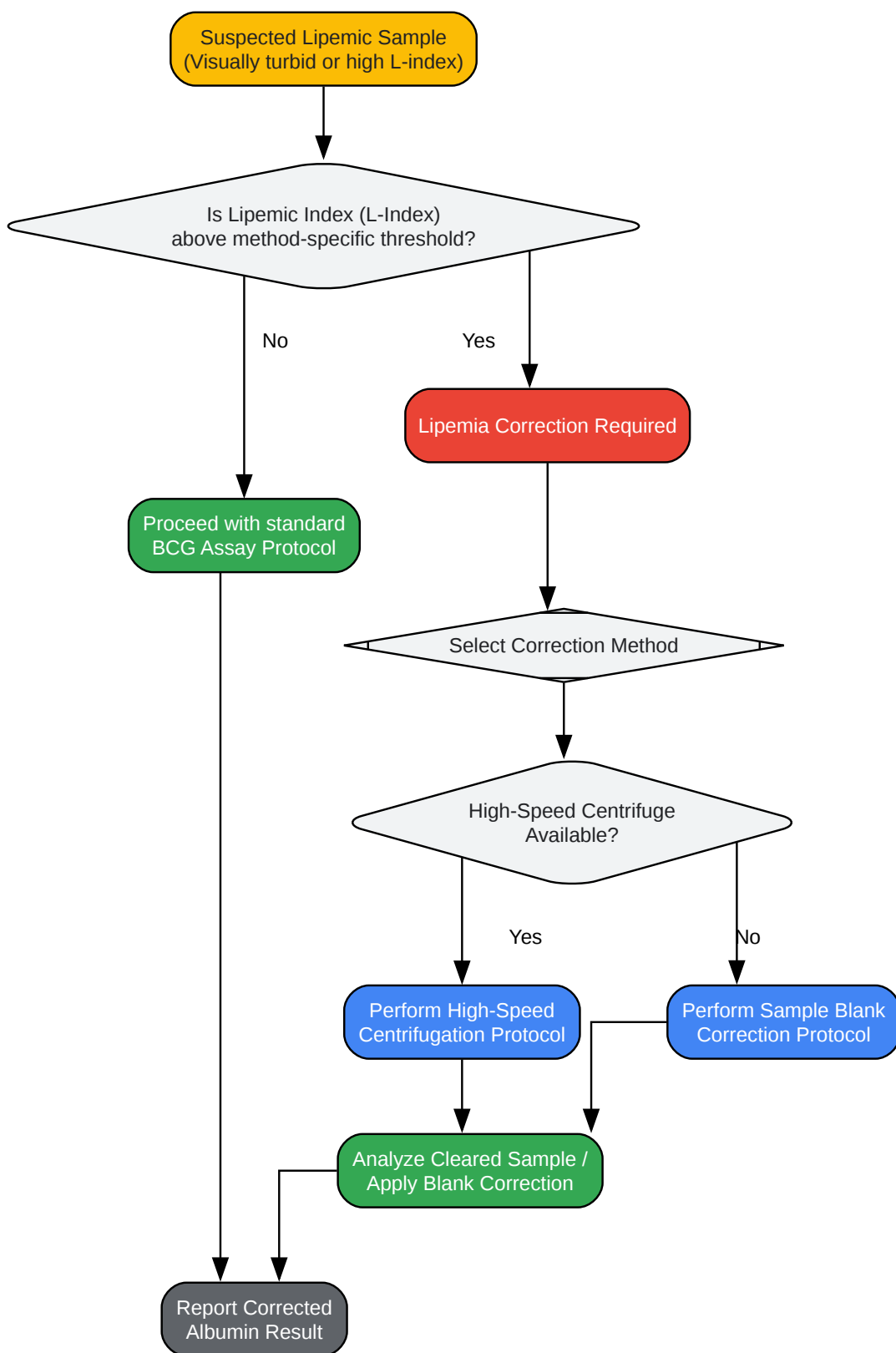
- **Incomplete Lipid Removal:** If using centrifugation, ensure the speed and time were sufficient. Be careful not to disturb the lipid layer when pipetting the cleared sample.
- **Other Interfering Substances:** The BCG assay is known to have positive interference from other proteins, particularly α - and β -globulins.[4][12] This interference is more pronounced in

samples with low albumin levels.[4] Some instruments use a "fast kinetic measurement" (reading absorbance within 10-30 seconds) to minimize the contribution from slower-reacting globulins.[4][5]

- Reagent Quality: Ensure the BCG reagent has not deteriorated. Signs of deterioration can include turbidity or a high blank absorbance reading (e.g., ≥ 0.40 at 630 nm).[6]

Troubleshooting Logic for Lipemic Interference

Below is a flowchart to guide the decision-making process when encountering a potentially lipemic sample.



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Caption: Troubleshooting flowchart for lipemic samples in the BCG assay.

Detailed Experimental Protocols

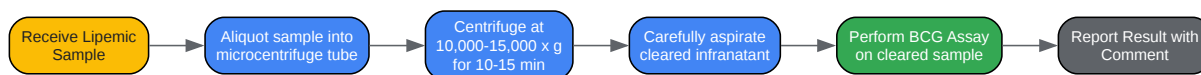
Protocol 1: High-Speed Centrifugation for Lipid Removal

This protocol describes how to clear a lipemic serum or plasma sample before analysis.

- **Sample Preparation:** Transfer an aliquot of the lipemic sample (e.g., 500 μ L) into a high-speed microcentrifuge tube.
- **Centrifugation:** Place the tube in a microcentrifuge capable of reaching at least 10,000 x g. Centrifuge the sample at 10,000-15,000 x g for 10-15 minutes at room temperature.^{[3][10]}
- **Lipid Separation:** After centrifugation, a solid white layer of lipids should be visible at the top of the sample. The infranatant (the cleared sample below the lipid layer) should appear clear.
- **Sample Aspiration:** Carefully insert a pipette tip through the lipid layer, keeping it close to the side of the tube to minimize disturbance. Aspirate the required volume of the cleared infranatant from below the lipid layer.
- **Analysis:** Use the cleared infranatant to perform the BCG albumin assay according to your standard laboratory procedure.
- **Reporting:** It is good practice to note in the results that the sample was treated by high-speed centrifugation to remove lipemic interference.^[3]

Workflow for High-Speed Centrifugation

The following diagram illustrates the experimental workflow for this protocol.



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Caption: Experimental workflow for lipemia removal by high-speed centrifugation.

Protocol 2: Sample Blank Correction

This protocol is adapted for use in a 96-well plate format but can be modified for cuvettes.

- Reagent Preparation: Allow the BCG reagent and samples to come to room temperature.[13]
- Sample Setup: In a 96-well microplate, designate wells for each sample to be tested ("Test Well") and a corresponding blank ("Blank Well").
- Pipetting Samples:
 - Pipette 5 μ L of the lipemic sample into the "Test Well".
 - Pipette 5 μ L of the same lipemic sample into the "Blank Well".
- Pipetting Reagents:
 - To the "Test Well", add 200 μ L of the BCG Reagent.[4][13]
 - To the "Blank Well", add 200 μ L of a saline solution (e.g., 0.9% NaCl) or the assay buffer that does not contain the BCG dye.[4][6]
- Incubation: Gently tap the plate to mix. Incubate at room temperature for 5-10 minutes, protected from light.[13][14]
- Measurement: Read the absorbance of all wells on a microplate reader at the appropriate wavelength (typically 620-630 nm).[4][13]
- Calculation:
 - Corrected Sample Absorbance = (Absorbance of Test Well) - (Absorbance of Blank Well)
 - Use this corrected absorbance value to determine the albumin concentration from your standard curve.[4][13]

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